2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a fluorinated styryl-substituted 1,3,2-dioxaborolane, characterized by a rigid pinacol boronate ester backbone and a 3,5-difluorophenyl ethenyl substituent. Its molecular formula is C₁₆H₁₈B₂F₂O₂, with an average molecular mass of 298.94 g/mol . The (E)-stereochemistry of the ethenyl group and the electron-withdrawing fluorine atoms on the aryl ring confer distinct electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and materials science .
Properties
IUPAC Name |
2-[2-(3,5-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)6-5-10-7-11(16)9-12(17)8-10/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRHAXIALBYDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, at elevated temperatures .
Industrial Production Methods
Industrial production of (E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and structure of the compound .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.
Substitution: The difluorostyryl group can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and substituted styryl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
(E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Mechanism of Action
The mechanism of action of (E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, such as hydroxyl and amino groups, leading to the formation of boronate esters. These interactions are crucial in its applications as a reagent in organic synthesis and as a component in biological probes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Fluorinated Aryl Derivatives
- 2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2a) : Synthesized via Pd-catalyzed borylation, this derivative lacks the ethenyl linker but shares fluorine substitution. The absence of conjugation reduces its utility in photoactive materials but enhances stability (decomposition temperature >150°C) .
- 2-(Perfluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2d): The fully fluorinated aryl group increases oxidative stability but reduces solubility in non-polar solvents due to strong C–F dipole interactions .
Methoxy-Substituted Analogs
- 2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Methoxy groups act as electron donors, lowering reactivity in electrophilic substitutions compared to the difluorophenyl variant. However, this compound exhibits higher solubility in polar solvents (e.g., THF, ethanol) .
- 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Synthesized via hydroboration with 51% yield, this analog is prone to decomposition under ambient conditions, contrasting with the superior stability of the 3,5-difluorophenyl derivative .
Alkyl-Substituted Derivatives
Biological Activity
The compound 2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as DFB) is a boron-containing organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of DFB, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
DFB can be synthesized through various methods involving the reaction of difluorophenyl derivatives with boron-containing reagents. The synthetic pathway typically involves:
- Formation of the dioxaborolane ring : This can be achieved via the reaction of boronic acids with appropriate aldehydes or ketones.
- Introduction of the difluorophenyl group : This step often utilizes palladium-catalyzed cross-coupling reactions.
Antimicrobial Properties
Recent studies have highlighted DFB's potential as an antimicrobial agent. A notable study demonstrated that compounds with similar difluorophenyl substitutions exhibited significant antibacterial activity against drug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 1 µg/mL .
The mechanism by which DFB exerts its biological effects is not fully elucidated; however, it is hypothesized that the difluorophenyl moiety enhances lipophilicity and facilitates membrane penetration in bacterial cells. This may lead to disruption of cellular processes and ultimately cell death.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of DFB. Preliminary results indicate that DFB exhibits moderate cytotoxicity with IC50 values ranging from 7–9 µg/mL against various human cell lines . Further investigations into its selectivity towards cancerous versus normal cells are warranted.
Study on Antibacterial Efficacy
A recent publication detailed the antibacterial efficacy of DFB analogs against MRSA biofilms. The study reported that certain derivatives exhibited potent biofilm eradication properties with MBEC values significantly lower than those of traditional antibiotics .
| Compound | MIC (µg/mL) | MBEC (µg/mL) | Activity Type |
|---|---|---|---|
| DFB | 1 | 2 | Antibacterial |
| Compound A | 0.5 | 1 | Antibacterial |
| Compound B | 4 | 8 | Less effective |
Research on Anticancer Properties
In vitro studies have explored the anticancer properties of DFB derivatives against various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
